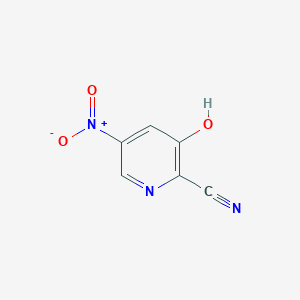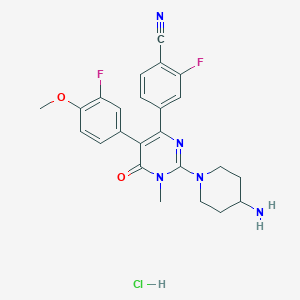![molecular formula C7H4Cl2N2O2S2 B15224871 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4O2N2Cl2S2. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with two chlorine atoms at positions 2 and 4, and a methylsulfonyl group at position 7. It is a solid compound that has found applications in various fields of scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine typically involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material. The synthetic route includes several steps, such as chlorination and sulfonylation, under specific reaction conditions to achieve the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing reaction time and cost .
Chemical Reactions Analysis
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Sulfonylation: The methylsulfonyl group can participate in further chemical modifications.
Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2,4-Dichloro-5-methylsulfanyl-pyrimidine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4Cl2N2O2S2 |
|---|---|
Molecular Weight |
283.2 g/mol |
IUPAC Name |
2,4-dichloro-7-methylsulfonylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2N2O2S2/c1-15(12,13)3-2-14-5-4(3)10-7(9)11-6(5)8/h2H,1H3 |
InChI Key |
VKQIFDZAVHXUHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CSC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


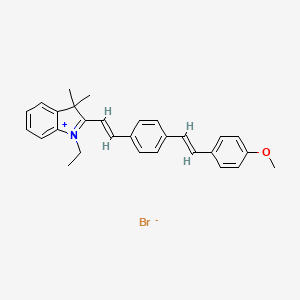
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

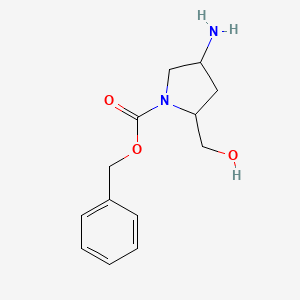
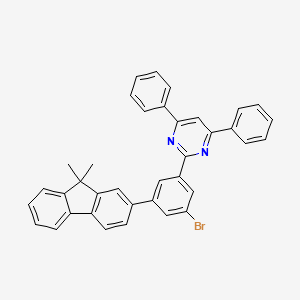

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
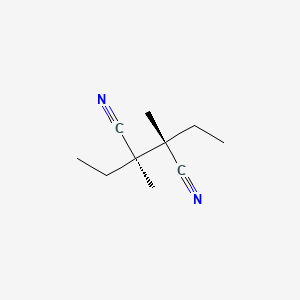
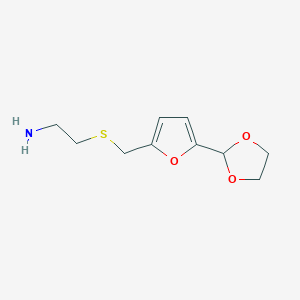
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
